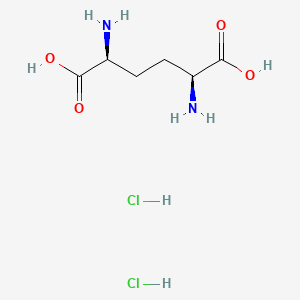
H-Lys(Fmoc)-OH
Overview
Description
H-Lys(Fmoc)-OH is a derivative of the amino acid Lysine, where the amino group is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group . This process is typically carried out using standard solid-phase peptide synthesis procedures .
Molecular Structure Analysis
The molecular structure of this compound includes an aliphatic region and a Lys residue . The Fmoc group is an aromatic portion that protects the amino group .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve its use in the synthesis of peptides . The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 418.92 and a chemical formula of C22H26N2O4 . It is typically stored at temperatures below -15°C .
Scientific Research Applications
Biomedical Applications : Supramolecular hydrogels based on FMOC-functionalized amino acids like FMOC-Lys(FMOC)-OH are used in the biomedical field due to their biocompatible and biodegradable properties. These materials have been shown to possess antimicrobial activity, which is enhanced by incorporating colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Radiolabeling : Fmoc-lys(HYNIC-Boc)-OH is a precursor for solid-phase synthesis of 99mTc-labeled peptides, widely used in radiolabeling for diagnostic and therapeutic purposes in medicine (Surfraz et al., 2007).
Insulin Analogs Synthesis : Fmoc-Lys(Pac)-OH has been used for the preparation of novel semisynthetic insulin analogs, which show potential for diabetes treatment (Žáková et al., 2007).
Peptide Synthesis : The solid-phase synthesis of peptides, like the H-(Ala)6-Lys-OH sequence, often employs Fmoc as the N-α-protecting group. This process is crucial for the controlled synthesis of complex peptide chains (Larsen et al., 1993).
Peptide Ligation : Azido-protected Fmoc–Lys–OH has been synthesized and used for peptide condensation in peptide ligation methods, demonstrating its versatility in peptide chemistry (Katayama et al., 2008).
Ultrasound-Induced Gelation : Fmoc-L-Lys(Fmoc)-OH is used in ultrasound-induced gelation processes to form organogels, demonstrating the potential of this compound in novel material synthesis (Geng et al., 2017).
Synthesis of Fluorescent Chemosensors : Fmoc-Lys (Fmoc)-OH has been used in the synthesis of peptide-based fluorescent chemosensors for detecting hazardous pollutants like mercury ions (Xue et al., 2020).
Mechanism of Action
Target of Action
H-Lys(Fmoc)-OH, also known as Fmoc-Lysine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups present in peptide chains. The Fmoc group acts as a protective group for the amino group during peptide synthesis .
Mode of Action
The Fmoc group in this compound is base-labile, meaning it can be removed under basic conditions . During peptide synthesis, the Fmoc group protects the amino group from unwanted reactions. Once the desired peptide bond is formed, the Fmoc group is removed, allowing the amino group to participate in further reactions .
Biochemical Pathways
This compound doesn’t directly participate in any biochemical pathways. Instead, it’s used to synthesize peptides that can affect various biochemical pathways. For instance, peptides synthesized using this compound can serve as organogelators, forming stable thermo-reversible organogels in various solvents . These organogels can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures .
Result of Action
The primary result of this compound action is the formation of peptides with protected amino groups. These peptides can then be used in various applications, such as the formation of organogels . In some cases, these peptides can support cell adhesion, survival, and duplication .
Action Environment
The action of this compound is influenced by the environment in which it’s used. For instance, the efficiency of Fmoc deprotection can be affected by the pH of the solution . Additionally, the ability of the synthesized peptides to form organogels can be influenced by factors such as the type of solvent used .
Safety and Hazards
Specific safety and hazard information for H-Lys(Fmoc)-OH may not be readily available. However, general safety practices for handling chemicals should be followed. This includes avoiding ingestion, skin contact, and inhalation .
Future Directions
H-Lys(Fmoc)-OH and similar compounds have potential applications in the field of biomedical engineering. For example, they can be used to create peptide-based hydrogels, which are biocompatible materials suitable for drug delivery, diagnostic tools for imaging, and as scaffolds for bioprinting .
properties
IUPAC Name |
(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBUPMYCNRBCQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316632 | |
| Record name | N′-Fmoc-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84624-28-2 | |
| Record name | N′-Fmoc-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84624-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-Fmoc-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84624-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















